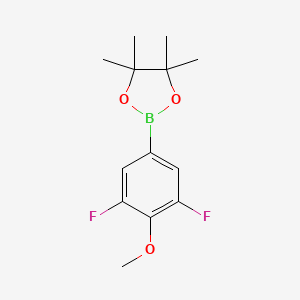

2-(3,5-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Difluoro-4-methoxyphenylboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis. Boronic esters, including pinacol esters, are valuable intermediates in the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is characterized by the presence of two fluorine atoms and a methoxy group on the phenyl ring, which can influence its reactivity and applications.

Wirkmechanismus

Target of Action

The primary target of 3,5-Difluoro-4-methoxyphenylboronic Acid Pinacol Ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . This process is influenced by the substituents in the aromatic ring and can considerably accelerate the rate of the reaction . This could potentially impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is valuable in the field of organic synthesis, particularly in the creation of complex organic compounds .

Action Environment

The action of the compound is influenced by environmental factors such as pH. The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-4-methoxyphenylboronic acid pinacol ester typically involves the reaction of 3,5-difluoro-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester . Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Difluoro-4-methoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a transition metal catalyst.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Protic acids (e.g., HCl) or transition metal catalysts (e.g., Pd/C) are used under mild conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

Protodeboronation: The corresponding aryl or alkyl compounds without the boronic ester group.

Wissenschaftliche Forschungsanwendungen

3,5-Difluoro-4-methoxyphenylboronic acid pinacol ester has diverse applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,5-Difluoro-4-methylphenylboronic acid pinacol ester

- 4-Aminophenylboronic acid pinacol ester

- 3-Cyanophenylboronic acid pinacol ester

- 3,5-Dimethoxyphenylboronic acid pinacol ester

Uniqueness

3,5-Difluoro-4-methoxyphenylboronic acid pinacol ester is unique due to the presence of both fluorine and methoxy substituents on the phenyl ring. These groups can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .

Biologische Aktivität

2-(3,5-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H17BF2O3

- Molecular Weight : 270.08 g/mol

- CAS Number : 754226-38-5

This compound features a boron-containing dioxaborolane structure which is significant in medicinal chemistry for its ability to form stable complexes with various biomolecules.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with appropriate aryl halides or phenols under specific catalytic conditions. The use of tetramethyl-1,3,2-dioxaborolane as a boron source is critical for achieving high yields and purity.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Notably, derivatives of this compound have been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Targeted Cells | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Prostate cancer cells | 0.5 | Induction of apoptosis |

| Breast cancer cells | 0.8 | Inhibition of cell proliferation | |

| Colon cancer cells | 0.6 | Cell cycle arrest at G1 phase |

The mechanism by which this compound exerts its biological effects appears to involve the modulation of signaling pathways associated with cell growth and survival. Specifically:

- Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

- Cell Cycle Regulation : It affects cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

Case Studies

- Prostate Cancer Study : A study published in Molecules demonstrated that derivatives of this compound showed significant cytotoxicity against prostate cancer cells with an IC50 value in the low micromolar range. The study reported that treatment led to increased levels of cleaved caspase-3 and PARP, indicating apoptosis activation .

- Breast Cancer Research : In another investigation focusing on breast cancer models, the compound was found to inhibit cell migration and invasion by targeting matrix metalloproteinases (MMPs), which are critical for cancer metastasis .

- Colon Cancer Analysis : Research indicated that this compound could effectively induce G1 phase arrest in colon cancer cells by modulating the expression of cyclins and CDK inhibitors .

Conclusions

The compound this compound exhibits promising biological activities with potential applications in cancer therapy. Its ability to induce apoptosis and regulate cell cycle progression underscores its importance as a lead compound in drug development.

Eigenschaften

IUPAC Name |

2-(3,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(17-5)10(16)7-8/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDNSBZUAAXPPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.